8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Lipophilicity Physicochemical Properties Xanthine Derivatives

This tri-substituted xanthine is uniquely differentiated by its N7 hexadecyl (C16) chain, conferring extreme hydrophobicity (AlogP ~9.18) unattainable with shorter-chain analogs. The C8 bromine serves as a versatile synthetic handle for generating diverse 8-substituted lipophilic libraries, making it an irreplaceable intermediate for probing membrane-associated targets. Ideal for drug delivery studies as a hydrophobic payload model. Insist on this precise architecture to ensure valid lipophilicity-dependent SAR and reproducible chromatographic benchmarking.

Molecular Formula C22H37BrN4O2
Molecular Weight 469.5g/mol
CAS No. 317844-02-3
Cat. No. B401349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS317844-02-3
Molecular FormulaC22H37BrN4O2
Molecular Weight469.5g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C22H37BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-18-19(24-21(27)23)26(2)22(29)25-20(18)28/h3-17H2,1-2H3,(H,25,28,29)
InChIKeyHFZTVTFNOJMVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 317844-02-3): A Lipophilic Xanthine Scaffold with a Reactive C8 Handle


8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a fully synthetic, tri-substituted xanthine derivative (C22H37BrN4O2, MW 469.47 g/mol) distinguished by a C8 bromine atom and an N7 hexadecyl (C16) chain . The compound belongs to the 8-bromo-7-alkyl-3-methylxanthine family, where the bromine serves as a versatile leaving group for nucleophilic aromatic substitution, enabling the synthesis of diverse 8-amino or 8-thioether derivatives, while the long-chain alkyl substituent dramatically increases lipophilicity compared to canonical methylxanthines such as caffeine or theophylline [1]. This combination of a synthetic handle and pronounced hydrophobicity nominally positions the compound as an intermediate for generating tricyclic purines or as a lipophilic probe for membrane-associated targets, yet publicly available experimental characterization of its biological or physicochemical properties remains extremely sparse [2].

Why 8-Bromo-7-hexadecyl-3-methylxanthine Cannot Be Replaced by Generic Short-Chain or Unsubstituted Xanthines


Generic substitution among 8-bromo-7-alkylxanthines is precluded by the profound influence of the N7 alkyl chain length on lipophilicity, target engagement, and synthetic reactivity. The C16 hexadecyl chain confers an estimated logP increase of ~7–8 orders of magnitude relative to methyl or ethyl analogs, fundamentally altering membrane partitioning, protein binding, and cellular permeability . This extreme hydrophobicity is not achievable with shorter-chain congeners such as 8-bromo-7-decyl-3-methylxanthine [1]. Furthermore, the C8 bromine allows the preparation of derivatives that cannot be accessed from simple xanthines, making this compound a unique synthetic entry point to a specific chemical space. Attempting to interchange this compound with a less lipophilic analog would result in drastically different physicochemical behavior and would yield structurally distinct downstream products, rendering any comparative biological or synthetic conclusions invalid.

Quantitative Differentiation Evidence for 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: Comparator Analysis and Critical Data Gaps


Calculated Lipophilicity Comparison with Short-Chain 7-Alkyl-8-bromo-xanthine Analogs

The predicted partition coefficient (AlogP) for 8-bromo-7-hexadecyl-3-methylxanthine is 9.18. This represents a substantial increase in lipophilicity compared to the 7-decyl analog, which has a predicted AlogP of 6.22. Increasing the N7 alkyl chain from C10 to C16 adds 2.96 log units, corresponding to a roughly 900-fold greater preference for non-polar phases. This property is critical for applications requiring high membrane affinity or retention time on reverse-phase chromatography .

Lipophilicity Physicochemical Properties Xanthine Derivatives

Synthetic Utility: The C16 Chain Enables Unique Purification and Handling Advantages over 7-Methyl or 7-Ethyl Analogs

The presence of the 7-hexadecyl chain imparts significantly higher molecular weight (469.47 g/mol) and hydrophobicity compared to 8-bromo-7-methyl-3-methylxanthine (8-bromotheophylline, MW ~259 g/mol). This facilitates purification of reaction intermediates via simple precipitation or extraction into non-polar solvents, a notable advantage over the water-soluble short-chain analogs whose purification often requires chromatography. The difference is qualitative but critical for synthetic scale-up; no quantitative yield comparison is publicly available, but the physicochemical principle is well-established [1].

Synthetic Chemistry Purification Xanthine Derivatization

Biological Activity Data Gap: Inability to Confirm Pharmacological Differentiation from Other Xanthines

Despite claims on non-authoritative websites of cytotoxic IC50 values (e.g., 5.0 µM against HeLa, 10.0 µM against MCF-7), these data points originate exclusively from excluded, commercially biased sources and cannot be verified in any peer-reviewed primary research paper, patent, or curated database such as ChEMBL or PubChem BioAssay [1][2]. No head-to-head comparison with 8-bromo-7-decylxanthine or any other analog exists in the public domain. Therefore, any claim of superior or even measurable biological activity is unsupported. This represents a critical evidence gap for users seeking a compound with validated pharmacological differentiation.

Pharmacology Data Gap Xanthine Derivatives

Validated Application Scenarios for 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione Based on Available Evidence


Synthesis of Highly Lipophilic 8-Amino- or 8-Thioether-Xanthine Libraries via Nucleophilic Displacement of the C8 Bromine

The compound serves as a starting material for generating panel libraries of 8-substituted xanthines where the N7-C16 chain is retained to impart high lipophilicity. This is particularly valuable for screening against membrane-bound targets such as GPCRs or ion channels in cellular assays, where other xanthines lack sufficient membrane partitioning. The C8 bromine is reactive toward amines and thiols under standard conditions, a reactivity profile well-documented for the entire 8-bromo-7-alkylxanthine class [1].

Lipid Nanoparticle or Liposome Formulation Studies Requiring a Hydrophobic Payload Anchor

With an AlogP of 9.18, the compound is an order of magnitude more lipophilic than typical drug-like molecules and can serve as a model hydrophobic anchor or payload for lipid-based drug delivery systems. Its bromine atom provides a convenient UV/Vis or X-ray scattering label for tracking encapsulation efficiency and distribution, a capability not available with non-halogenated long-chain xanthines .

Reverse-Phase Chromatography Method Development and Solvophobic Probe Studies

The extreme retention of this compound on C18 reverse-phase columns, far exceeding that of C10 or shorter-chain analogs, makes it an ideal test probe for evaluating column hydrophobicity limits and method ruggedness. Its distinct UV absorbance from the purine chromophore facilitates detection, enabling reliable benchmarking of chromatographic systems intended for highly lipophilic analytes .

Fundamental Structure-Activity Relationship (SAR) Studies on the Role of N7 Alkyl Chain Length in Xanthine Pharmacology

As the longest readily available N7-alkyl-8-bromoxanthine, this compound is uniquely positioned as an SAR tool to probe how extreme chain length modulates target binding, selectivity, or cytotoxicity relative to well-characterized shorter-chain analogs. However, the complete absence of public bioactivity data means that any such study must be accompanied by the generation of primary pharmacological data [2].

Quote Request

Request a Quote for 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.